3-Amino-6-(azepan-1-yl)-7-fluoroquinoxaline-2-carboxamide 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-6-(AZEPAN-1-YL)-2-CARBAMOYL-7-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-6-(AZEPAN-1-YL)-2-CARBAMOYL-7-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of a substituted benzene derivative with a pyrazine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-6-(AZEPAN-1-YL)-2-CARBAMOYL-7-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, reduced quinoxaline derivatives, and other functionalized compounds that retain the core quinoxaline structure .
Scientific Research Applications
3-AMINO-6-(AZEPAN-1-YL)-2-CARBAMOYL-7-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-AMINO-6-(AZEPAN-1-YL)-2-CARBAMOYL-7-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Key pathways involved include signal transduction pathways, such as the Ras/Erk and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- 2,3-DIAMINOQUINOXALINE
- 6-FLUOROQUINOXALINE
- 2-CARBAMOYLQUINOXALINE
Uniqueness
What sets 3-AMINO-6-(AZEPAN-1-YL)-2-CARBAMOYL-7-FLUOROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azepane ring and the fluoro substituent enhances its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C15H18FN5O3 |
---|---|
Molecular Weight |
335.33 g/mol |
IUPAC Name |
3-amino-6-(azepan-1-yl)-7-fluoro-1,4-dioxidoquinoxaline-1,4-diium-2-carboxamide |
InChI |
InChI=1S/C15H18FN5O3/c16-9-7-11-12(8-10(9)19-5-3-1-2-4-6-19)21(24)14(17)13(15(18)22)20(11)23/h7-8H,1-6,17H2,(H2,18,22) |
InChI Key |
KYSKEOQCYZBDNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C3C(=C2)[N+](=C(C(=[N+]3[O-])C(=O)N)N)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.